molecular formula C14H14F2O2 B3042572 2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran CAS No. 647824-69-9

2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran

Cat. No.: B3042572
CAS No.: 647824-69-9
M. Wt: 252.26 g/mol
InChI Key: NOKFQAFJMJGYLE-UHFFFAOYSA-N
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Description

2-{[3-(2,4-Difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran is a tetrahydropyran derivative featuring a propargyl ether linkage to a 2,4-difluorophenyl group. This compound is structurally characterized by its bicyclic ether framework, which confers unique steric and electronic properties. The 2,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research, particularly in antifungal agents .

Properties

IUPAC Name

2-[3-(2,4-difluorophenyl)prop-2-ynoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2O2/c15-12-7-6-11(13(16)10-12)4-3-9-18-14-5-1-2-8-17-14/h6-7,10,14H,1-2,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKFQAFJMJGYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran (CAS Number: not specified) is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrahydropyran moiety and a difluorophenyl group. Its molecular formula is C14H14F2O2C_{14}H_{14}F_2O_2 with a molecular weight of approximately 252.26 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar structural features have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies on tetrahydropyran derivatives indicate that they can overcome drug resistance in certain cancer cell lines by enhancing cellular uptake of chemotherapeutic agents and promoting apoptotic pathways .
  • Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

  • Anticancer Properties : A study highlighted the efficacy of tetrahydropyran derivatives in overcoming cisplatin resistance in testicular germ cell tumors (TGCT). The compound significantly increased platinum uptake in resistant cell lines, leading to enhanced apoptotic activity .
  • Synthetic Pathways : The synthesis of related compounds has been documented, showcasing various methods to introduce functional groups that enhance biological activity. These synthetic routes often involve modifications at the tetrahydropyran ring or the introduction of halogenated phenyl groups .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntitumorTetrahydropyran derivativesInduced apoptosis and overcame drug resistance in TGCT cells
Anti-inflammatoryVarious pyran derivativesInhibited pro-inflammatory cytokines
AntimicrobialPyrazole derivativesExhibited significant antimicrobial activity against various pathogens

Comparison with Similar Compounds

Key Differences :

  • Position of Fluorine : 2,4-Difluorophenyl (target compound) vs. 2,3-difluorophenyl () alters electronic effects. The 2,4-substitution pattern enhances resonance stabilization in antifungal applications .
  • Biological Activity: Compounds like B.1.31 () and B.1.53 () with 2,4-difluorophenyl groups demonstrate potent antifungal action against Candida spp., whereas non-fluorinated analogs show reduced efficacy .

Alkyne-Substituted Tetrahydropyrans

Compound Name Substituents Molecular Formula Synthesis Method Reference
2-[(9-Decynyl)oxy]tetrahydro-2H-pyran Linear decynyl chain C₁₅H₂₆O₂ TBAF-mediated etherification (98% yield)
2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran Terminal propargyl group C₈H₁₂O₂ Bromopropoxy-THP intermediate

Key Differences :

  • Chain Length : Longer alkyne chains (e.g., 9-decynyl in ) increase hydrophobicity, affecting membrane permeability in drug delivery .
  • Reactivity : Terminal alkynes (e.g., prop-2-yn-1-yloxy in ) undergo click chemistry, enabling bioconjugation, while internal alkynes (target compound) are more stable .

Aryl Ether Derivatives

Compound Name Substituents Molecular Formula Physical Properties Reference
Tetrahydro-2-(4-methylphenoxy)-2H-pyran 4-Methylphenoxy C₁₂H₁₆O₂ Boiling point: 300.6°C (760 mmHg)
Tetrahydro-2-(2-phenylethoxy)-2H-pyran Phenylethoxy C₁₃H₁₈O₂ Density: 1.03 g/cm³; LogP: 2.77

Key Differences :

  • Aromatic vs. Aliphatic Ethers: Phenylethoxy derivatives () exhibit higher LogP (2.77) than methylphenoxy analogs (LogP ~2.3), influencing solubility and bioavailability .
  • Thermal Stability: 4-Methylphenoxy-THP () has a boiling point of 300.6°C, suitable for high-temperature reactions, whereas propargyl ethers (target compound) may decompose above 200°C .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran?

  • Methodological Answer : The compound can be synthesized via alkyne functionalization followed by tetrahydropyran (THP) protection . For example:

Propargyl ether formation : React 2,4-difluorophenyl propargyl alcohol with a THP derivative (e.g., dihydropyran) under acidic catalysis (e.g., pyridinium p-toluenesulfonate, PPTS) in anhydrous dichloromethane. This step introduces the THP-protected alkoxy group .

Deprotection (if required): Use mild acidic conditions (e.g., aqueous HCl in THF) to remove the THP group selectively .
Key characterization techniques include ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry (EI/CI) to verify molecular weight .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer :
  • Chiral chromatography (e.g., HPLC with a chiral stationary phase) can resolve enantiomers.
  • NOESY NMR experiments identify spatial proximity of protons to confirm stereochemistry .
  • X-ray crystallography provides definitive structural evidence but requires high-purity crystals .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodological Answer :
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hydrolytic stability : Incubate in buffers (pH 4–9) at 25–40°C and monitor degradation via HPLC .
  • Light sensitivity : Conduct accelerated photostability studies using UV-Vis irradiation .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of related tetrahydropyran derivatives?

  • Methodological Answer :
  • Catalytic asymmetric methods : Use chiral copper(II)-bisphosphine catalysts to induce stereocontrol during cyclization steps (e.g., Prins cyclization) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor specific transition states, improving diastereomeric excess (de) by 15–20% .
  • Temperature modulation : Lower reaction temperatures (−20°C to 0°C) reduce kinetic competition between pathways, enhancing selectivity .

Q. What strategies resolve contradictions in reported reaction yields for THP-protected intermediates?

  • Methodological Answer :
  • Reproducibility analysis : Compare protocols for stoichiometry, catalyst loading, and drying methods (e.g., molecular sieves vs. inert gas sparging) .
  • Byproduct identification : Use LC-MS/MS to detect side products (e.g., over-oxidation or dimerization) that may explain yield discrepancies .
  • Computational modeling : Apply DFT calculations to predict energetically favorable pathways and optimize conditions .

Q. How can mechanistic studies elucidate the role of the 2,4-difluorophenyl group in reactivity?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Substitute fluorine with deuterium to study electronic effects on reaction rates .
  • Electrochemical analysis : Cyclic voltammetry reveals the influence of electron-withdrawing fluorine groups on redox behavior .
  • Comparative synthesis : Synthesize analogs with mono- or non-fluorinated aryl groups and evaluate their reactivity in THP protection/deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran
Reactant of Route 2
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2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran

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